Flupirtine Maleate Impurity E
Overview
Description
Flupirtine Maleate Impurity E, also known as 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine, is a compound related to Flupirtine . Flupirtine is an aminopyridine that functions as a centrally acting non-opioid analgesic .
Synthesis Analysis
During the manufacturing of flupirtine maleate, two unknown impurities were found in the laboratory batches in the range of 0.05-1.0% along with the known impurities in HPLC analysis . These unknown impurities were obtained from the enriched mother liquor by column chromatography .Molecular Structure Analysis
The molecular structure of Flupirtine Maleate Impurity E was determined based on complete spectral analysis (MS, (1)H, (13)C, 2D NMR and IR) and knowledge of the synthetic scheme of flupirtine maleate .Chemical Reactions Analysis
The formation of impurities in flupirtine maleate was discussed, and a plausible mechanism for the formation of impurities and their synthesis has also been discussed .Physical And Chemical Properties Analysis
Flupirtine is a derivative of triaminopyridine with a chemical formula of ethyl-N-{2-amino-6-(4-fluorophenylmethylamino)pyridine-3 yl}cabamate . It is available as the maleate salt because flupirtine is itself poorly water soluble . Flupirtine is a base and is weakly lipophilic .Scientific Research Applications
Application in Pharmaceutical Analysis
Summary of the Application
A novel and simple ultra performance liquid chromatography (UPLC) method was developed for the simultaneous quantification of flupirtine and its related impurities in active pharmaceutical ingredient .
Methods of Application
The analysis was carried out on Waters Acquity UPLC high strength silica C18 (100 × 2.1 mm) 1.8 µm column with 0.19 mL min −1 flow rate in gradient mode at 347 nm wavelength . The elution of all nine components was established within 30 min .
Results or Outcomes
The proposed method was validated as per the current international conference on harmonization guidelines for specificity, precision, linearity, accuracy, range, limit of detection, limit of quantification, robustness and solution stability parameters .
Application in Pain Management
Summary of the Application
Flupirtine is a unique analgesic agent with skeletal muscle relaxing activity . It is the first therapeutically used K V 7 channel activator with additional GABA A ergic mechanisms and thus the first representative of a novel class of analgesics .
Methods of Application
Flupirtine is administered orally for the management of pain following surgery, trauma, dental extraction, pain associated with muscle spasm, cancer and degenerative joint diseases .
Results or Outcomes
Flupirtine has been reported for its neuro-protective properties and possess a selective neuronal potassium channel opener that also has NMDA receptor antagonist properties . It is used as an analgesic for chronic pain like migraines and gynaecology .
Application in Anticonvulsant Therapy
Summary of the Application
Flupirtine has demonstrated pharmacological properties consistent with use as an anticonvulsant .
Methods of Application
The exact methods of application in this context are not specified in the available resources. However, like other anticonvulsants, it would likely be administered orally or intravenously under the supervision of a healthcare professional.
Results or Outcomes
While specific results or outcomes are not detailed in the available resources, the fact that flupirtine has been considered for use as an anticonvulsant suggests that it may have potential in managing or reducing seizure activity .
Application in Neuroprotection
Summary of the Application
Flupirtine has been reported for its neuro-protective properties .
Methods of Application
The exact methods of application for neuroprotection are not specified in the available resources. However, it would likely be administered in a manner similar to other neuroprotective agents, depending on the specific condition being treated.
Results or Outcomes
While specific results or outcomes are not detailed in the available resources, the neuroprotective properties of flupirtine suggest that it may have potential in protecting neurons from damage or degeneration .
Application in Muscle Relaxation
Summary of the Application
Flupirtine has unique muscle relaxing activity, making it useful for conditions involving muscle spasm .
Methods of Application
Flupirtine is administered orally for conditions involving muscle spasm .
Results or Outcomes
Flupirtine’s muscle relaxing properties have made it popular for back pain and other orthopedic uses .
Application in Treatment of Cognitive Impairment
Summary of the Application
Flupirtine has demonstrated pharmacological properties consistent with use in the treatment of memory and cognitive impairment .
Methods of Application
The exact methods of application in this context are not specified in the available resources. However, like other treatments for cognitive impairment, it would likely be administered orally under the supervision of a healthcare professional.
Results or Outcomes
While specific results or outcomes are not detailed in the available resources, the fact that flupirtine has been considered for use in the treatment of cognitive impairment suggests that it may have potential in managing or improving cognitive function .
properties
IUPAC Name |
2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXUYPTGXNDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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